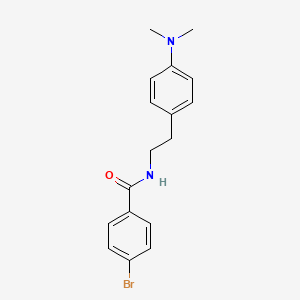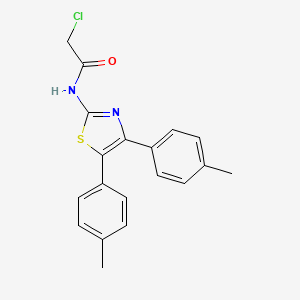
4-bromo-N-(4-(dimethylamino)phenethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-bromo-N-(4-(dimethylamino)phenethyl)benzamide” is a chemical compound . It has a molecular formula of C15H15BrN2O and an average mass of 319.196 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide was achieved by the reaction of 4-bromobenzoic acid and (S)-1-phenylethanamine with the coupling reagent titanium tetrachloride (TiCl4) . The Pd(0) catalyst was employed to form (S)-4-bromo-N-(1-phenylethyl)benzamide analogues by reacting various aryl boronic acids with 4-bromo-N-(1-phenylethyl)benzamide in moderate to good yields .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CN©c1ccc(cc1)NC(=O)c2ccc(cc2)Br .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For example, various aryl boronic acids were reacted with 4-bromo-N-(1-phenylethyl)benzamide to form its analogues .作用机制
The mechanism of action of BDB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BDB has also been shown to activate certain signaling pathways in the brain that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
BDB has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. This increase in neurotransmitter levels is believed to be responsible for the mood-enhancing effects of BDB. BDB has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the major advantages of BDB is its potential use in the treatment of cancer and neurodegenerative diseases. However, there are also some limitations associated with the use of BDB in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to design experiments to study its effects. Another limitation is the potential for toxicity at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on BDB. One area of research is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another area of research is the development of new derivatives of BDB that may have improved pharmacological properties. Finally, there is a need for more research to understand the mechanism of action of BDB, which will help to guide the development of new therapeutic applications.
合成方法
The synthesis of BDB involves the reaction of 4-bromo-N-(2-hydroxyethyl)benzamide with N,N-dimethylformamide dimethyl acetal. This reaction results in the formation of BDB. The purity and yield of the compound can be improved by recrystallization and column chromatography, respectively.
科学研究应用
BDB has been extensively studied for its potential applications in various fields. One of the major applications of BDB is in the field of medicinal chemistry. BDB has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
安全和危害
While specific safety and hazard information for “4-bromo-N-(4-(dimethylamino)phenethyl)benzamide” is not available, related compounds such as 4-Bromo-N,N-dimethylaniline are considered hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled .
属性
IUPAC Name |
4-bromo-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-20(2)16-9-3-13(4-10-16)11-12-19-17(21)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNVUTZPJSMMHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-Nitro-5-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2786042.png)
![Tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate](/img/structure/B2786043.png)

![2-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-6-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2786045.png)


![5-Chloro-2-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2786051.png)
![6-bromo-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B2786053.png)
![Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate](/img/structure/B2786055.png)


![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate](/img/structure/B2786059.png)

